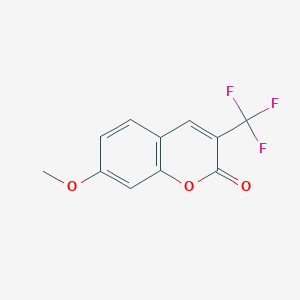
7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The presence of a trifluoromethyl group and a methoxy group in its structure makes this compound particularly interesting for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one typically involves the condensation of 4-methoxy-3-(trifluoromethyl)benzaldehyde with a suitable precursor under acidic conditions. One common method involves dissolving 4-methoxy-3-(trifluoromethyl)benzaldehyde in acetic acid and introducing dry hydrogen chloride gas into the solution. The reaction mixture is then stirred at room temperature for several days to yield the desired product .
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and photostability, for applications in sensors and imaging technologies.
Wirkmechanismus
The mechanism of action of 7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity. The exact molecular targets and pathways depend on the specific biological activity being studied, such as enzyme inhibition or receptor binding.
Vergleich Mit ähnlichen Verbindungen
7-Methoxy-3-(trifluoromethyl)-2H-chromen-2-one: shares structural similarities with other chromenones, such as 7-hydroxy-4-methylcoumarin and 7-ethoxy-4-methylcoumarin.
Unique Features: The presence of the trifluoromethyl group distinguishes it from other chromenones, imparting unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H7F3O3 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
7-methoxy-3-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C11H7F3O3/c1-16-7-3-2-6-4-8(11(12,13)14)10(15)17-9(6)5-7/h2-5H,1H3 |
InChI-Schlüssel |
CVMYUKGCOCQLHT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


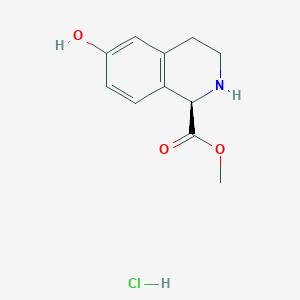
![(6S,9aS)-8-(3-Chloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13032212.png)
![4-[2-(3,3-Dimethyl-pyrrolidin-1-yl)-ethyl]-phenylamine](/img/structure/B13032213.png)
![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13032221.png)
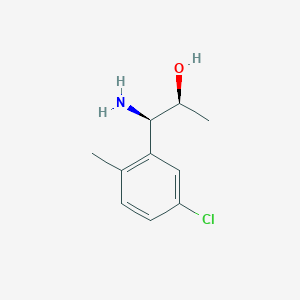
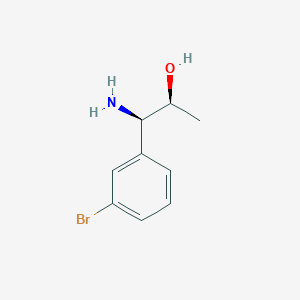
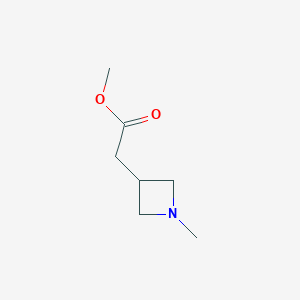
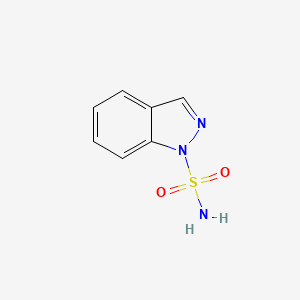
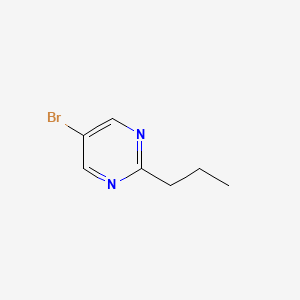
![3-(2-Aminoethyl)-6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B13032276.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B13032278.png)
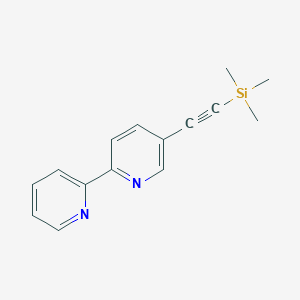
![1',4',6',7'-Tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylic acid](/img/structure/B13032286.png)

